(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the morpholine moiety, and the final coupling with the chlorobenzenesulfonyl group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic structures.
Morpholine derivatives: Compounds containing the morpholine moiety, which is also present in (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE .
Uniqueness
The uniqueness of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its combination of structural features, including the chlorobenzenesulfonyl group, the pyrido[1,2-a]pyrimidine core, and the morpholine moiety. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H21ClN4O4S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C23H21ClN4O4S/c1-15-13-27(14-16(2)32-15)22-20(23(29)28-10-4-3-5-21(28)26-22)11-19(12-25)33(30,31)18-8-6-17(24)7-9-18/h3-11,15-16H,13-14H2,1-2H3/b19-11+ |
InChI Key |
HMZMFKXOZQIMOJ-YBFXNURJSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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